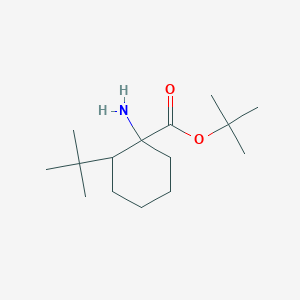

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate

Description

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is a bicyclic amine-carboxylate derivative characterized by a cyclohexane ring substituted with a tert-butyl group at position 2 and a 1-amino-tert-butoxycarbonyl moiety at position 1. This compound’s steric profile, conferred by two bulky tert-butyl groups, distinguishes it from simpler cyclohexane derivatives. Its molecular formula is inferred to be C₁₅H₂₉NO₂ (molecular weight ~255.4 g/mol), assuming substitution patterns consistent with analogs like tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate (C₁₂H₂₃NO₂, MW 213.32 g/mol) . The tert-butyl groups likely enhance lipophilicity and steric hindrance, impacting solubility, reactivity, and spectroscopic properties.

Properties

Molecular Formula |

C15H29NO2 |

|---|---|

Molecular Weight |

255.40 g/mol |

IUPAC Name |

tert-butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H29NO2/c1-13(2,3)11-9-7-8-10-15(11,16)12(17)18-14(4,5)6/h11H,7-10,16H2,1-6H3 |

InChI Key |

KZBADMSIKDVMMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCCC1(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with tert-butylamine under specific conditions to introduce the amino group. This is followed by the protection of the amino group using tert-butyl chloroformate to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Inferred based on structural analogy.

2.2. Spectroscopic Differences

NMR spectroscopy is critical for distinguishing these compounds:

- tert-Butyl groups : In ¹³C NMR, tert-butyl carbons typically resonate at ~25-30 ppm (CH₃) and ~35-40 ppm (quaternary C) . The presence of two tert-butyl groups in the target compound would produce distinct splitting patterns compared to analogs with methyl substituents.

- Amino and carboxylate moieties: The ¹H NMR of the amino group (δ ~1.5-2.5 ppm) and tert-butoxycarbonyl (δ ~1.4 ppm for CH₃) would overlap in analogs but differ in integration ratios due to substituent counts .

Table 2: Representative NMR Data

2.3. Physicochemical and Reactivity Trends

- Lipophilicity : The dual tert-butyl groups in the target compound increase logP compared to methyl-substituted analogs, reducing aqueous solubility but enhancing organic solvent compatibility.

- Thermal Stability : Higher molecular weight and rigidity may elevate melting/boiling points relative to analogs, though specific data are unavailable in the provided evidence.

Biological Activity

tert-Butyl 1-amino-2-tert-butylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with two tert-butyl groups and an amino acid functionality. Its molecular formula is with a molecular weight of approximately 255.40 g/mol. The presence of bulky tert-butyl groups influences its steric properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may act as an inhibitor or modulator, affecting various biological pathways. The mechanism can be summarized as follows:

- Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : The bulky tert-butyl groups may enhance binding affinity to certain receptors, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study evaluated the compound's ability to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. Results indicated that this compound could significantly inhibit CYP3A4 and CYP2D6, suggesting potential drug-drug interaction implications in therapeutic settings . -

Antimicrobial Activity :

Research was conducted to assess the antimicrobial properties against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics . -

Cytotoxicity Evaluation :

In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly in breast cancer cells. The mechanism appeared to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.